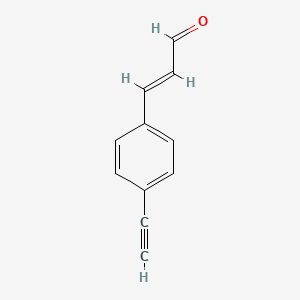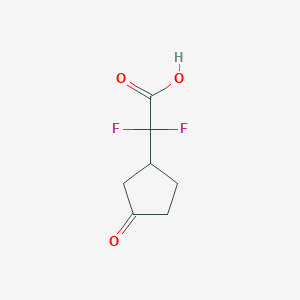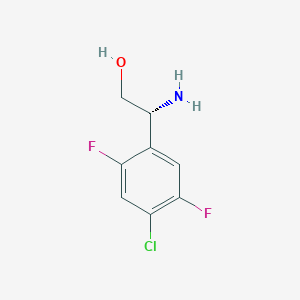
(r)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 4-chloro-2,5-difluorophenyl substituent. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2,5-difluorobenzene.
Nucleophilic Substitution: The aromatic ring undergoes nucleophilic substitution with an appropriate nucleophile to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the amino group or the aromatic ring.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or modified aromatic rings.
Substitution: Introduction of various functional groups like halides, nitro groups, or sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(4-chlorophenyl)ethan-1-ol: Lacks the difluoro substituents, which may affect its reactivity and biological activity.
®-2-Amino-2-(4-fluorophenyl)ethan-1-ol: Contains only one fluorine substituent, leading to different chemical properties.
®-2-Amino-2-(4-chloro-3,5-difluorophenyl)ethan-1-ol: The position of the fluorine atoms is different, which can influence its interactions and stability.
Uniqueness
The presence of both chloro and difluoro substituents in ®-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol imparts unique electronic and steric properties. These characteristics can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H8ClF2NO |
|---|---|
Molekulargewicht |
207.60 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(4-chloro-2,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-2-6(10)4(1-7(5)11)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m0/s1 |
InChI-Schlüssel |
VAZUYDOIYMTGMP-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1F)Cl)F)[C@H](CO)N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)

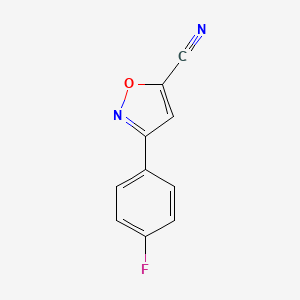
![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
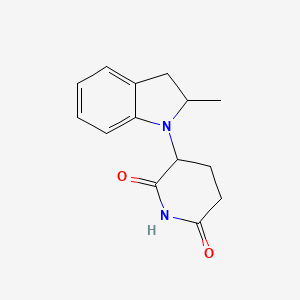
![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)
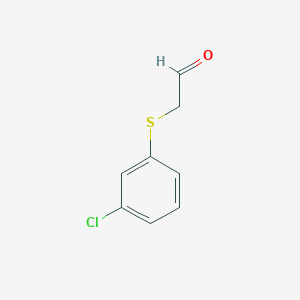


![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
